molecular formula C26H24ClN3O3S B11442395 2-[(2-chlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11442395
M. Wt: 494.0 g/mol
InChI Key: RHUAZONFPBEAGQ-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines elements of chlorophenyl, ethoxyphenyl, and pyrimidoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative, which is then hydrolyzed to yield the chlorophenylmethylsulfanyl compound.

    Synthesis of the ethoxyphenyl intermediate: This involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form the Schiff base, which is then reduced to the corresponding amine.

    Cyclization and condensation: The final step involves the cyclization of the intermediates in the presence of a suitable catalyst and under controlled conditions to form the pyrimidoquinoline core, followed by condensation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups but different core structures.

    Sulfanyl derivatives: Compounds with similar sulfanyl groups but different aromatic systems.

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24ClN3O3S/c1-2-33-17-12-10-15(11-13-17)21-22-19(8-5-9-20(22)31)28-24-23(21)25(32)30-26(29-24)34-14-16-6-3-4-7-18(16)27/h3-4,6-7,10-13,21H,2,5,8-9,14H2,1H3,(H2,28,29,30,32)

InChI Key

RHUAZONFPBEAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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